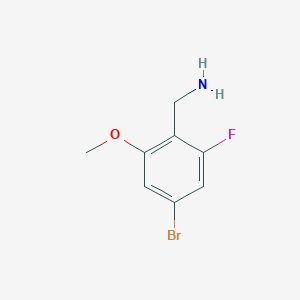

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Description

BenchChem offers high-quality (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrFNO |

|---|---|

Molecular Weight |

234.07 g/mol |

IUPAC Name |

(4-bromo-2-fluoro-6-methoxyphenyl)methanamine |

InChI |

InChI=1S/C8H9BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,4,11H2,1H3 |

InChI Key |

MFHAKSBRTHTNMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)CN |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical & Synthetic Profile of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

[1]

Executive Summary

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a highly specialized "privileged scaffold" used in medicinal chemistry.[1] Unlike simple benzylamines, this molecule features a 2,6-disubstitution pattern (Fluoro and Methoxy) flanking the methanamine tail.[1][2] This structural feature provides two critical advantages:

-

Conformational Bias: The steric bulk of the ortho-substituents restricts the rotation of the benzylic bond, potentially reducing the entropic penalty upon protein binding.[1][2]

-

pKa Modulation: The electron-withdrawing nature of the fluorine and the inductive effects of the methoxy group lower the basicity of the primary amine compared to unsubstituted benzylamine, improving CNS penetration and solubility profiles.[1][2]

This guide details the physicochemical properties, synthetic reactivity, and handling protocols required to utilize this building block effectively.[1][2]

Part 1: Molecular Identity & Structural Analysis[1][2]

| Property | Data |

| IUPAC Name | (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine |

| Common Name | 4-Bromo-2-fluoro-6-methoxybenzylamine |

| CAS Number | 1252438-66-8 (Free Base) / 1393442-46-0 (HCl Salt) |

| Molecular Formula | C₈H₉BrFNO |

| Molecular Weight | 234.07 g/mol |

| SMILES | COc1cc(Br)cc(F)c1CN |

| Appearance | Off-white solid (typically supplied as HCl salt) |

Structural Logic: The "Electronic Pincer"

The strategic value of this molecule lies in the electronic environment surrounding the amine and the bromine handle.[1][2]

Figure 1: Electronic and steric influence of substituents on the reactive centers.

Part 2: Physicochemical Profile[2][3]

Acid Dissociation Constant (pKa)

-

Target Molecule pKa (Predicted): 7.8 – 8.3 [2]

-

Significance: The electron-withdrawing fluorine atom at the ortho position exerts a negative inductive effect (-I), stabilizing the free base form.[1][2] This lower pKa is advantageous for oral bioavailability, as a larger fraction of the molecule remains uncharged at physiological pH (7.[2]4) compared to standard benzylamines, facilitating membrane permeability.[2]

Lipophilicity (LogP)[2]

-

Calculated LogP (cLogP): ~1.45

-

Analysis: The molecule is moderately lipophilic.[2] The methoxy group adds polarity but is capped with a methyl, while the bromine significantly increases lipophilicity.[1][2]

-

Drug Design Implication: This LogP range is ideal for "Fragment-Based Drug Discovery" (FBDD).[2] It allows room for the addition of polar heterocycles during lead optimization without exceeding the "Rule of 5" limit (LogP < 5).[2]

Solubility

Part 3: Synthetic Utility & Reactivity[2]

This molecule is a bi-functional scaffold .[2] The synthetic strategy depends on whether you modify the Nucleophile (Amine) or the Electrophile (Bromide) first.[2]

Synthetic Decision Matrix

Figure 2: Divergent synthetic pathways based on target prioritization.

Protocol 1: Amide Coupling (Path A - High Priority)

Context: Attaching the scaffold to a carboxylic acid core.

Reagents:

-

Scaffold (HCl salt) (1.1 equiv)[2]

-

HATU (1.2 equiv) or T3P (50% in EtOAc)[2]

-

DIPEA (3.0 equiv)[2]

-

Solvent: DMF or DCM[2]

Step-by-Step:

-

Dissolution: Dissolve the Carboxylic Acid and DIPEA in dry DMF (0.1 M concentration). Stir for 5 minutes.

-

Activation: Add HATU. The solution should turn slightly yellow.[2] Stir for 10 minutes to form the active ester.[2]

-

Addition: Add (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine HCl.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Look for M+H of product; Br isotope pattern 1:1 will be visible).[2]

-

Work-up: Dilute with EtOAc, wash with sat.[1][2] NaHCO₃ (x2), Water (x1), and Brine (x1).[2] Dry over Na₂SO₄.[2][3]

Protocol 2: Suzuki-Miyaura Coupling (Path A, Step 3)

Context: Functionalizing the Bromine handle after the amide is formed.[1][2]

Reagents:

-

Boronic Acid/Ester (1.2 equiv)[2]

Step-by-Step:

-

Inertion: Charge a microwave vial with the Intermediate, Boronic Acid, and Pd catalyst.[1][2] Seal and purge with Nitrogen for 5 minutes.

-

Solvation: Add degassed Dioxane and K₂CO₃ solution via syringe.

-

Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

-

Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (Silica).

Part 4: Handling, Stability & Analytics[2]

Safety & Stability

-

Corrosivity: As a primary amine, the free base is corrosive to skin and eyes.[1][2] Wear nitrile gloves and safety goggles.[2]

-

Air Sensitivity: The free base absorbs CO₂ from the air to form carbamates.[1][2] Always store under Argon/Nitrogen or keep as the HCl salt.

-

Light Sensitivity: Aryl bromides can undergo slow photodehalogenation.[2] Store in amber vials.

Analytical Validation

Do not rely solely on LCMS, as the Fluorine atom provides a unique NMR handle.[1][2]

-

¹H NMR (DMSO-d₆):

-

¹⁹F NMR (Diagnostic):

References

-

PubChem. (2023).[2] Compound Summary: (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine (Isomer Analog).[1] National Library of Medicine.[2] (Note: Used for calculated property consensus).[2]

-

Morgenthaler, M., et al. (2007).[2] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.[1][2] (Establishes the effect of ortho-F/OMe on benzylamine pKa).

-

Sigma-Aldrich. (2023).[5] Product Specification: 4-Bromo-2-fluorobiphenyl (Structural Analog).[1](Reference for handling aryl bromide/fluoro motifs).[2][5]

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] (Source for conformational bias of ortho-fluorine).[2]

Sources

- 1. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-fluorobiphenyl | 41604-19-7 [chemicalbook.com]

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine CAS number and structure

An In-Depth Technical Guide to (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Executive Summary

This technical guide provides a comprehensive overview of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, a potentially novel chemical entity. Due to the absence of a readily available CAS number in common chemical databases, this document presents a prospective analysis, including a proposed chemical structure, a detailed hypothetical synthesis pathway, and predicted physicochemical properties. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound, particularly in the field of drug discovery. The methodologies and insights are grounded in established principles of organic chemistry and precedents from structurally related molecules.

Introduction and Chemical Identity

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a substituted benzylamine derivative. A thorough search of prominent chemical databases, including PubChem and Chemical Abstracts Service (CAS), did not yield a specific entry or CAS number for this compound, suggesting it may be a novel or sparsely documented molecule. The IUPAC name implies a specific substitution pattern on the phenyl ring, which is crucial for its chemical properties and potential biological activity.

Proposed Structure:

Based on the IUPAC name, the proposed two-dimensional structure of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is as follows:

This structure features a benzylamine core with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position. This unique combination of substituents is expected to influence its steric and electronic properties, making it an interesting candidate for further investigation.

Physicochemical and Spectroscopic Data (Predicted)

The following table summarizes the predicted physicochemical and spectroscopic properties for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. These values are estimations based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₈H₉BrFNO |

| Molecular Weight | 234.07 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| Boiling Point | > 200 °C (at atmospheric pressure) |

| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.5 (m, 2H, Ar-H), 4.0 (s, 3H, OCH₃), 3.8 (s, 2H, CH₂), 1.5-2.0 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-160 (C-F, C-O), 110-130 (Ar-C), 55-60 (OCH₃), 40-45 (CH₂) |

| Mass Spectrometry (EI) | m/z 233/235 [M]⁺ |

Proposed Synthetic Pathway

The synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine can be envisioned through a multi-step process starting from a commercially available precursor. The following protocol is a proposed route, and optimization of reaction conditions may be necessary.

Rationale for Synthetic Strategy

The proposed synthesis begins with the commercially available 4-bromo-2-fluoroanisole. The strategy involves the introduction of a hydroxymethyl group, which is then converted to the corresponding amine. This approach is logical as it builds the required carbon framework and functional groups in a controlled manner.

Step-by-Step Experimental Protocol

Step 1: Lithiation and Formylation of 4-Bromo-2-fluoroanisole

-

To a solution of 4-bromo-2-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise and continue stirring at -78 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-bromo-2-fluoro-6-methoxyphenyl)methanol.

Step 2: Conversion of the Alcohol to the Amine

-

To a solution of (4-bromo-2-fluoro-6-methoxyphenyl)methanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) and stir the mixture at 0 °C for 1 hour.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude mesylate.

-

Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq).

-

Heat the reaction mixture to 60 °C and stir for 4 hours.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azide.

-

Dissolve the crude azide in THF and add lithium aluminum hydride (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting suspension and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (4-bromo-2-fluoro-6-methoxyphenyl)methanamine.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine.

Potential Applications in Drug Discovery

Substituted benzylamines are a common scaffold in medicinal chemistry due to their ability to interact with a wide range of biological targets. The specific combination of bromo, fluoro, and methoxy substituents in the target molecule suggests several potential areas of application:

-

Kinase Inhibitors: The phenyl ring can serve as a core for developing inhibitors of various protein kinases, which are often implicated in cancer and inflammatory diseases. For instance, benzamide derivatives containing a bromo-substituted phenyl ring have been explored as FGFR1 inhibitors for non-small cell lung cancer.[1]

-

GPCR Ligands: The amine functionality is a key feature for interacting with G-protein coupled receptors (GPCRs). The substitution pattern on the aromatic ring can modulate the selectivity and potency for specific GPCR subtypes.

-

Psychoactive Compounds: Structurally related phenethylamines, such as the DOx series of compounds, are known for their psychedelic properties and interaction with serotonin receptors.[2] While the target molecule is a benzylamine, the substituted phenyl ring could confer activity at similar neurological targets.

Self-Validating Experimental Design and Characterization

To ensure the successful synthesis and purity of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, a rigorous analytical workflow is essential.

Reaction Monitoring

-

Thin-Layer Chromatography (TLC): To monitor the progress of each synthetic step.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major byproducts.

Structural Confirmation and Purity Assessment

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and assessing purity.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This technical guide provides a prospective yet comprehensive overview of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. While a confirmed CAS number and established synthetic protocols are not publicly available, this document offers a scientifically grounded framework for its synthesis and characterization. The proposed synthetic route is based on well-established chemical transformations, and the discussion on potential applications highlights the compound's relevance to drug discovery. Researchers embarking on the synthesis of this novel molecule are encouraged to use this guide as a starting point, with the understanding that optimization and rigorous analytical validation will be critical for success.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18468197, 4-Bromo-2-fluorobenzylamine hydrochloride. [Link].

-

Dana Bioscience. (4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride 1g. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 171018677, (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17972671, 4-Bromo-2-fluoro-6-methylaniline. [Link].

- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. .

-

PrepChem.com. Synthesis of 4-bromo-2-fluoro-biphenyl. [Link].

-

MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link].

-

PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link].

-

MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link].

-

BindingDB. BDBM50314073 3-(3-bromo-4-(2,4-difluorobenzyloxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide. [Link].

-

National Center for Biotechnology Information. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 84797947, 4-Amino-2-bromo-6-fluoro-3-methoxyphenol. [Link].

-

Wikipedia. DOx. [Link].

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link].

Sources

Spectroscopic Characterization of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine: A Technical Guide

Introduction

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a substituted benzylamine derivative with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the aromatic ring, imparts specific electronic and steric properties that can influence its reactivity and biological activity. Accurate and comprehensive characterization of this molecule is paramount for its use in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and supported by data from analogous compounds, offering a robust framework for its identification and quality control.

Molecular Structure and Key Features

The structure of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine presents a fascinating interplay of substituent effects on the benzene ring. The methoxy group (-OCH₃) is an ortho, para-directing activator, while the halogens (Bromo- and Fluoro-) are ortho, para-directing deactivators. The fluorine atom, being highly electronegative, exerts a strong inductive effect. These competing electronic effects, along with steric hindrance from the ortho-substituents, create a distinct spectroscopic fingerprint.

Figure 1: Chemical structure of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine are discussed below. These predictions are based on established substituent chemical shift (SCS) increments and data from structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (H3/H5) | 7.0 - 7.3 | d | ~2-3 Hz (meta coupling to each other) |

| Ar-H (H3/H5) | 7.0 - 7.3 | d | ~2-3 Hz (meta coupling to each other) |

| -OCH₃ | 3.8 - 4.0 | s | - |

| -CH₂- | 3.7 - 3.9 | s | - |

| -NH₂ | 1.5 - 2.5 | br s | - |

Causality behind Predicted Shifts:

-

Aromatic Protons (Ar-H): The two aromatic protons are in a meta-relationship to each other. The electron-withdrawing effects of the bromine and fluorine atoms will deshield these protons, shifting them downfield. The methoxy group, being electron-donating, will have a shielding effect, but its influence will be less pronounced due to the ortho-fluorine. The expected multiplicity is a doublet for each proton due to meta-coupling.

-

Methoxy Protons (-OCH₃): The protons of the methoxy group are expected to appear as a sharp singlet in the typical region for aryl methyl ethers.

-

Benzylic Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring will be deshielded and appear as a singlet.

-

Amine Protons (-NH₂): The amine protons will appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br | 110 - 115 |

| C-F | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) |

| C-OCH₃ | 155 - 160 |

| C-CH₂NH₂ | 135 - 140 |

| C3/C5 | 115 - 120 |

| -OCH₃ | 55 - 60 |

| -CH₂- | 40 - 45 |

Rationale for Predicted Shifts:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the highly electronegative fluorine atom will be significantly downfield and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons attached to the bromine and methoxy groups will also have characteristic chemical shifts. The remaining aromatic carbons will be influenced by the combined electronic effects of all substituents.

-

Aliphatic Carbons: The methoxy carbon will appear in the typical range for such groups. The benzylic carbon will be deshielded by the aromatic ring and the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium (two bands for primary amine) |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1550 - 1650 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (aryl ether) | 1200 - 1275 (asymmetric) | Strong |

| C-O Stretch (aryl ether) | 1000 - 1075 (symmetric) | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Interpretation of Key Vibrational Modes:

-

N-H Stretching: The presence of a primary amine (-NH₂) will be indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.

-

C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and methylene groups will be observed below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands in the 1550-1650 cm⁻¹ region are characteristic of the aromatic ring.

-

C-O and C-N Stretching: Strong absorptions corresponding to the C-O stretching of the aryl ether and the C-N stretching of the benzylamine will be present in the fingerprint region.

-

C-Halogen Stretching: The C-F and C-Br stretching vibrations will also be found in the fingerprint region, with the C-F stretch typically being very strong.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, Electron Ionization (EI) would likely lead to extensive fragmentation.

Predicted Molecular Ion and Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity, M⁺ and M+2, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass of C₈H₉⁷⁹BrFNO is approximately 232.99 g/mol .

-

Key Fragmentation Pathways: A common fragmentation pathway for benzylamines is the cleavage of the C-C bond between the aromatic ring and the methylene group, leading to the formation of a substituted benzyl cation. Another characteristic fragmentation is the loss of the amino group.

Figure 2: Predicted key fragmentation pathways for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine in mass spectrometry.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be applied.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid on the ATR crystal.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, for a more detailed analysis of purity, through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. The predicted NMR, IR, and MS data, along with the rationale behind their interpretation, serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this compound. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. The unique combination of substituents in this molecule results in a distinct and interpretable spectroscopic profile, enabling its unambiguous identification and characterization.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

SpectraBase. (n.d.). (4-Bromo-2-fluorophenyl)methanamine. Wiley-VCH. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-methoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

A Technical Guide to the Potential Reactive Sites of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Introduction

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a polysubstituted aromatic compound with a diverse array of functional groups that contribute to its unique reactivity profile. Understanding the potential sites of chemical and metabolic transformation is paramount for its application in medicinal chemistry and drug development. The interplay between the electron-donating and electron-withdrawing substituents on the benzene ring, coupled with the reactivity of the benzylic amine, methoxy, and halogen moieties, creates a complex landscape for molecular interactions. This guide provides an in-depth analysis of these reactive sites, offering insights into the molecule's synthetic utility and potential metabolic fate.

Part 1: Analysis of Aromatic Core Reactivity

The reactivity of the benzene ring is dictated by the cumulative electronic effects of its substituents: a bromo, a fluoro, a methoxy, and a methanamine group. These groups influence the electron density of the ring, thereby determining its susceptibility to various transformations.

Electrophilic Aromatic Substitution (SEAr)

The directing effects of the substituents determine the regioselectivity of electrophilic aromatic substitution.[1][2][3][4][5]

-

Activating Groups: The methoxy (-OCH₃) and methanamine (-CH₂NH₂) groups are electron-donating and therefore activating.[2] The methoxy group is a strong ortho, para-director due to its ability to donate a lone pair of electrons via resonance.[2] The methanamine group is also an ortho, para-director.

-

Deactivating Groups: The fluoro (-F) and bromo (-Br) groups are electron-withdrawing via induction and are deactivating.[1] However, they are also ortho, para-directors due to resonance effects.[1][2]

Predicted Regioselectivity: The positions on the ring are numbered as follows: 1-(CH₂NH₂), 2-Fluoro, 4-Bromo, and 6-Methoxy. The available positions for substitution are C3 and C5. The methoxy group strongly directs ortho to its position (C5) and para (C2, occupied). The methanamine group directs ortho (C2, occupied) and para (C4, occupied). The fluoro group directs ortho (C3) and para (C5). The bromo group directs ortho (C3 and C5). The powerful activating and directing effect of the methoxy group is likely to dominate, making the C5 position the most probable site for electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a potential pathway for the displacement of the halogen substituents, particularly when the ring is activated by electron-withdrawing groups.[6][7][8]

-

Leaving Groups: Both the bromo and fluoro atoms can act as leaving groups. In SNAr reactions, the reactivity order is typically F > Cl > Br > I, but this can be influenced by the reaction conditions.

-

Activating Groups: For an SₙAr reaction to occur, there must be strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[8][9] In this molecule, the substituents are a mix of electron-donating and withdrawing groups, which generally disfavors a classical SₙAr mechanism. However, under forcing conditions or with specific catalytic systems, substitution may be possible.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a highly valuable site for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[10][11][12][13][14] This is a cornerstone of modern organic synthesis.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds.[10][11][13]

-

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

-

Heck Reaction: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F.[13] Thus, the C-Br bond at the C4 position is the most likely site for these transformations.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine with an arylboronic acid.

| Step | Procedure |

| 1 | To a reaction vessel, add (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq). |

| 2 | Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water. |

| 3 | Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. |

| 4 | Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. |

| 5 | Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. |

| 6 | Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. |

| 7 | Concentrate the solvent under reduced pressure and purify the crude product by column chromatography. |

Part 2: Reactivity of Substituents

The functional groups attached to the aromatic ring each present unique reactive sites.

The Methanamine Moiety

The primary benzylic amine is a key site for a variety of chemical transformations and is often a metabolic liability.[15]

-

N-Functionalization: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can readily react with:

-

Acylating agents (e.g., acyl chlorides, anhydrides) to form amides.

-

Alkylating agents (e.g., alkyl halides) to form secondary and tertiary amines.

-

Aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines (reductive amination).

-

-

Oxidation: The benzylic carbon is susceptible to oxidation. In a metabolic context, this can be mediated by cytochrome P450 enzymes.[16] This can lead to the formation of an imine, which can then be hydrolyzed to an aldehyde.[17]

The Methoxy Group

Aryl methyl ethers are generally stable but can undergo cleavage under specific conditions.[18][19]

-

O-Demethylation: This is a common metabolic pathway and can also be achieved synthetically.[20][21][22]

-

Chemical Methods: Strong acids like HBr or Lewis acids such as BBr₃ are effective reagents for cleaving the methyl ether to yield the corresponding phenol.[19][22]

-

Biocatalytic Methods: Certain enzymes, such as Rieske monooxygenases, can catalyze the O-demethylation of aryl methyl ethers under mild conditions.[20]

-

Part 3: Metabolic Considerations

In the context of drug development, understanding the metabolic stability of a compound is crucial.[23][24] For (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, several metabolic pathways are predictable based on its structure.

-

Phase I Metabolism:

-

Oxidation of the Benzylic Amine: As mentioned, the benzylic amine is a likely site of oxidation, potentially leading to deamination.[16][17][25]

-

O-Dealkylation: The methoxy group is a prime candidate for enzymatic cleavage to form a phenol.[20]

-

Aromatic Hydroxylation: The electron-rich aromatic ring can undergo hydroxylation, likely at the C5 position.

-

-

Phase II Metabolism:

-

N-Acetylation: The primary amine can be acetylated by N-acetyltransferases.

-

Glucuronidation/Sulfation: If a phenolic metabolite is formed via O-demethylation or aromatic hydroxylation, it can be conjugated with glucuronic acid or sulfate to facilitate excretion.

-

Diagram: Predicted Metabolic Pathways

Caption: Predicted Phase I and Phase II metabolic pathways.

Conclusion

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine possesses a rich chemical reactivity profile. The key reactive sites include:

-

The C-Br bond: Ideal for synthetic elaboration via palladium-catalyzed cross-coupling reactions.

-

The C5 position of the aromatic ring: The most likely site for electrophilic aromatic substitution.

-

The primary amine: A versatile handle for N-functionalization and a probable site of metabolic oxidation.

-

The methoxy group: Susceptible to O-demethylation, both chemically and metabolically.

A thorough understanding of these reactive sites is essential for the rational design of synthetic routes and for predicting the pharmacokinetic and toxicological properties of this molecule in drug discovery programs.

References

- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.

- Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions.

- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing).

- Reductive Photoenzymatic O-Demethylation of Aryl Methyl Ethers and Lignin Monoaromatics Produces Methane | ACS Catalysis - ACS Publications.

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.

- Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing).

- Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase - PubMed.

- Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - Yang Research Group.

- Demethylating Reaction of Methyl Ethers - ResearchGate.

- Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D.

- Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates | Chemical Research in Toxicology - ACS Publications.

- Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed.

- Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Request PDF - ResearchGate.

- Nucleophilic aromatic substitution - Wikipedia.

- Directing Groups in SE Ar.

- Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.

- Electrophilic aromatic directing groups - Wikipedia.

- Studies on the in vitro hepatic microsomal formation of amides during the metabolism of certain secondary and tertiary benzylic amines - PubMed.

- Enhancement of metabolic stability with structural modifications.... - ResearchGate.

- The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility - NINGBO INNO PHARMCHEM CO.,LTD..

- Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics - PMC.

- Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis - IJRAR.org.

- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG.

- Examples of drugs containing benzylic amine units - ResearchGate.

- Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry.

- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

Sources

- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. ijrar.org [ijrar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. yang.chem.wisc.edu [yang.chem.wisc.edu]

- 22. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. nedmdg.org [nedmdg.org]

- 25. Studies on the in vitro hepatic microsomal formation of amides during the metabolism of certain secondary and tertiary benzylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Proposed Synthetic Route and Technical Overview for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine: A Novel Building Block for Medicinal Chemistry

Disclaimer: As of the date of this publication, a comprehensive literature search has revealed no specific publications detailing the discovery, history, or established synthetic protocols for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. This technical guide, therefore, presents a proposed, scientifically-grounded synthetic pathway based on established chemical principles and analogous transformations reported for similar molecular scaffolds. This document is intended for researchers, scientists, and drug development professionals to serve as a strategic blueprint for the synthesis and potential application of this novel compound.

Introduction: The Untapped Potential of a Polysubstituted Benzylamine

Fluorinated benzylamines are a cornerstone in modern medicinal chemistry. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making these scaffolds highly valuable in drug discovery.[1][2] The proposed structure of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine combines several key pharmacophoric features: a bromine atom for potential cross-coupling reactions, a fluorine atom and a methoxy group to modulate electronic and metabolic properties, and a primary amine for further derivatization.

While this specific compound remains unexplored in the public domain, its structural alerts suggest significant potential as a versatile intermediate for creating new chemical entities. This guide provides a plausible and detailed synthetic strategy, beginning from a known precursor, to enable its synthesis and facilitate the exploration of its utility in research and development.

Proposed Synthetic Strategy: A Two-Step Approach

The most logical and efficient proposed synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine involves a two-step process starting from the known compound 4-Bromo-2-fluoro-6-methoxybenzonitrile (CAS 457051-15-9).[3] This precursor contains the required substituted aromatic ring. The strategy hinges on the chemical reduction of the nitrile functional group to the corresponding primary amine.

The overall proposed workflow is depicted below:

Sources

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine as a building block in organic synthesis

Executive Summary & Strategic Value

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine represents a high-value "privileged scaffold" in modern drug discovery. Its utility stems from its dense, orthogonal functionalization pattern, which allows medicinal chemists to rapidly explore Structure-Activity Relationships (SAR) in three distinct vectors.

Core Structural Advantages[1]

-

The "Ortho-Effect" (2-Fluoro): The fluorine atom at the 2-position modulates the pKa of the benzylic amine (typically lowering it by 0.5–1.0 log units compared to non-fluorinated analogs), improving membrane permeability and metabolic stability against oxidative deamination.

-

Conformational Locking (6-Methoxy): The bulky methoxy group restricts rotation around the benzylic bond, potentially reducing the entropic penalty upon binding to protein targets (e.g., kinases or proteases).

-

Synthetic Handle (4-Bromo): The aryl bromide serves as a versatile attachment point for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of the molecule into solvent-exposed pockets.

Physicochemical Profile

Understanding the physical properties is crucial for predicting the behavior of this building block in synthesis and biological assays.

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | C₈H₉BrFNO | -- |

| Molecular Weight | 234.07 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| H-Bond Donors | 2 (Primary Amine) | Key interaction with Asp/Glu residues in active sites |

| H-Bond Acceptors | 2 (F, OMe) | Modulates solubility and crystal packing |

| Electronic Character | Electron-Deficient Ring | Stabilized against oxidative metabolism (CYP450) |

| Lipophilicity (cLogP) | ~1.5 (Predicted) | Optimal for CNS and peripheral targets |

Synthetic Accessibility & Protocols

While the amine is commercially available, in-house synthesis is often required to access specific isotopologues or scale up. The most robust route proceeds via the reduction of 4-bromo-2-fluoro-6-methoxybenzonitrile (CAS: 457051-15-9).

Workflow Visualization: Retro-Synthetic Analysis

Figure 1: Validated synthetic route from the nitrile precursor. This pathway avoids debromination often seen with catalytic hydrogenation.

Detailed Protocol: Nitrile Reduction

Objective: Selective reduction of the nitrile to the primary amine without affecting the aryl bromide.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Reagents:

-

4-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 eq, 10 mmol)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (2.5 eq)

-

Anhydrous THF (50 mL)

-

-

Procedure:

-

Dissolve the nitrile in anhydrous THF under nitrogen.[1] Cool to 0°C.

-

Add BH₃·THF dropwise over 20 minutes. Caution: Exothermic.

-

Allow the mixture to warm to room temperature, then reflux for 2 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).

-

Quench: Cool to 0°C. Carefully add Methanol (10 mL) dropwise until gas evolution ceases.

-

Hydrolysis: Add 4N HCl in dioxane (10 mL) and stir at 50°C for 1 hour to break the boron-amine complex.

-

Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to yield the hydrochloride salt as a white solid.

-

Validation Check:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the aromatic nitrile stretch and appearance of benzylic CH₂ protons as a quartet (coupling to NH₃⁺) around 4.0 ppm.

-

MS (ESI): m/z 234/236 [M+H]⁺ (1:1 Br isotope pattern).

Divergent Reactivity & Library Generation

This building block allows for "Orthogonal Functionalization." The amine and the bromide have distinct reactivity profiles, enabling divergent library synthesis.

Strategy A: Amide First (The "Head" Approach)

Reacting the amine first allows the installation of the "warhead" or binding motif, leaving the bromide available for optimizing solubility or potency later.

Strategy B: Coupling First (The "Tail" Approach)

Performing a Suzuki or Buchwald coupling on the bromide first allows for the modification of the core scaffold before installing the amide. Note: The amine usually requires Boc-protection for this route.

Workflow Visualization: Divergent Synthesis

Figure 2: Decision tree for library generation. Path A is preferred for rapid SAR exploration of the amide region. Path B is preferred when the biaryl core needs optimization.

Case Studies & Applications

FGFR Kinase Inhibitors

Benzamide derivatives structurally similar to this scaffold have been utilized as Fibroblast Growth Factor Receptor (FGFR) inhibitors. The 2-fluoro-6-methoxy substitution pattern creates a twisted conformation that mimics the bioactive pose of potent inhibitors like AZD4547 .

-

Mechanism: The methoxy group forces the amide bond out of planarity with the phenyl ring, filling the hydrophobic pocket adjacent to the ATP-binding site.

Factor D Inhibitors

In the development of Factor D inhibitors for paroxysmal nocturnal hemoglobinuria (PNH), benzylamine fragments bind to the S1 pocket, interacting with Asp189.[2]

-

Advantage: The 4-bromo group allows for the extension of the molecule to reach the S2' subsite, significantly increasing potency (IC50 < 50 nM).

References

-

BenchChem Technical Support Team. (2025). The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery. BenchChem.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 171018677, (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine. PubChem.[3][4]

-

Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Semantic Scholar.

-

Ma, C., et al. (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Journal of Medicinal Chemistry.

-

ChemScene. (2025). Product Information: 4-Bromo-2-fluoro-6-methoxybenzonitrile (CAS 457051-15-9).[5] ChemScene.

Sources

- 1. sites.pitt.edu [sites.pitt.edu]

- 2. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-bromo-5-fluoro-2-methoxyphenol (C7H6BrFO2) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

Theoretical and Computational Profiling of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

[1]

Executive Summary

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (hereafter BFMMA ) represents a "privileged structure" in medicinal chemistry.[1] Its substitution pattern offers a unique triad of interactions:

-

4-Bromo: A classic halogen bond donor (σ-hole) for targeting backbone carbonyls.[1]

-

2-Fluoro: A metabolic blocker that also modulates the pKa of the benzylic amine.[1]

-

6-Methoxy: An intramolecular hydrogen bond acceptor that restricts conformational freedom, reducing the entropic penalty upon binding.[1]

This guide outlines a multi-scale computational protocol—from Quantum Mechanics (QM) to Molecular Dynamics (MD)—to fully characterize BFMMA's potential as a lead fragment.

Part 1: Quantum Mechanical Characterization (DFT)

Computational Methodology

To accurately predict the electronic behavior of BFMMA, we employ Density Functional Theory (DFT). The specific substitution pattern (2-F, 6-OMe) creates a "steric gate" around the amine, requiring high-level basis sets to model diffuse electron interactions correctly.[1]

Protocol:

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: wB97X-D (Range-separated hybrid functional with dispersion corrections).[1] Why? Standard B3LYP fails to accurately model the weak intramolecular dispersion between the methoxy methyl group and the amine hydrogens.[1]

-

Basis Set: 6-311++G(2d,2p) . Why? The "++" diffusion functions are critical for the lone pairs on Fluorine and Oxygen; the polarization functions (2d,2p) handle the hypervalent nature of Bromine.

Conformational Analysis & Rotational Barriers

The 2-fluoro and 6-methoxy groups create a "locked" conformation.[1] A Potential Energy Surface (PES) scan is required to determine the rotational barrier of the C(aryl)-C(methyl) bond.

-

Hypothesis: The global minimum will feature the amine nitrogen lone pair anti-periplanar to the C-F bond to minimize dipole repulsion, while the methoxy group will lie in-plane with the ring to maximize resonance.[1]

-

Calculation: Scan the dihedral angle

(C2-C1-C

Frontier Molecular Orbitals (FMO)

The reactivity of BFMMA is governed by its FMOs.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the methoxy oxygen. High energy indicates susceptibility to electrophilic attack (e.g., CYP450 metabolism).

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the C-Br bond, facilitating oxidative addition or nucleophilic aromatic substitution (

) under extreme conditions.

Reactivity Descriptors (Calculated):

| Property | Formula | Interpretation for BFMMA |

|---|

| Chemical Hardness (

Part 2: Reactivity & Interaction Potential

Molecular Electrostatic Potential (MEP) Mapping

Visualizing the charge distribution is critical for predicting binding orientation.

-

Red Regions (Negative): The Methoxy oxygen and Fluorine atom. These are H-bond acceptors.

-

Blue Regions (Positive): The Amine hydrogens (strong donors) and the

-hole on the Bromine atom. -

Application: In a binding pocket, the Br atom should be oriented toward a backbone carbonyl oxygen or a negatively charged residue (Asp/Glu) to form a halogen bond.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the "hidden" stabilization energy.

-

Key Interaction:

. The methoxy oxygen donates electron density into the ring, increasing the electron density at the para and ortho positions relative to itself. -

Hyperconjugation: The interaction between the

of the methoxy group and thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Part 3: In Silico Pharmacological Profiling[1]

ADMET Prediction

Before synthesis, we validate the "drug-likeness" of BFMMA using QSAR models (e.g., SwissADME, pkCSM).

Predicted Profile:

-

Lipophilicity (LogP): ~2.1 (Optimal for oral bioavailability).

-

Blood-Brain Barrier (BBB): High probability of crossing due to low MW (<250 Da) and lipophilic halogens.[1] Note: This makes it a candidate for CNS targets (e.g., MAO-B inhibitors).[1]

-

Metabolic Stability: The 2-Fluoro group blocks metabolic dealkylation at the ortho position.[1] The 4-Bromo group blocks para-hydroxylation.[1] The primary metabolic soft spot is O-demethylation of the methoxy group.[1]

Molecular Docking Strategy: Case Study (Factor D)

Benzylamines are known inhibitors of Serine Proteases (e.g., Factor D) where the amine forms a salt bridge with Asp189 [1].[2]

Docking Protocol (AutoDock Vina / Glide):

Part 4: Experimental Validation & Workflow

Synthesis Validation

To validate the computational predictions, the molecule must be synthesized. The most robust route is the Reductive Amination of the corresponding aldehyde.[1]

Reaction: 4-Bromo-2-fluoro-6-methoxybenzaldehyde + NH4OAc + NaCNBH3 → BFMMA[1]

Spectroscopic Validation

-

IR Spectrum: DFT frequency calculations should be scaled (0.961 factor) and compared to experimental FT-IR. Look for the N-H stretch doublet at 3300-3400 cm⁻¹.[1]

-

NMR: GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311+G(2d,p) level predicts ¹H and ¹³C shifts.[1] A high correlation (

) validates the optimized geometry.

Visualization: Computational Workflow

The following diagram illustrates the iterative loop between theoretical calculation and experimental validation for BFMMA.

Caption: Integrated computational-experimental workflow for the structural and pharmacological profiling of BFMMA.

References

-

Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Source: Journal of Medicinal Chemistry (NIH). URL:[Link]

-

Experimental and DFT Study of the Photoluminescent Green Emission Band of Halogenated (−F, −Cl, and −Br) Imines. Source: MDPI (Materials). URL:[Link]

-

Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors. Source: ResearchGate (Journal of Taibah University for Science). URL:[Link]

-

Structure Based Drug Design Supported By Computational Modelling And Bioanalytical Validation. Source: Journal of Applied Bioanalysis.[1] URL:[Link]

Safety and handling guidelines for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

An In-Depth Technical Guide to the Safe Handling of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Introduction: A Scientist's Perspective on a Modern Reagent

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine represents a class of highly functionalized aromatic amines increasingly utilized in medicinal chemistry and materials science. The specific arrangement of its substituents—a bromine atom, a fluorine atom, and a methoxy group on a benzylamine core—offers chemists a versatile scaffold for creating complex molecular architectures. The bromine provides a handle for cross-coupling reactions, the fluorine can modulate metabolic stability and binding affinity, and the methoxy group influences electronic properties and conformation.[1]

However, this structural complexity also introduces specific handling challenges. As Senior Application Scientists, our primary objective is not only to enable discovery but also to ensure the safety of the researchers who perform this critical work. This guide moves beyond generic safety data to provide a framework for understanding the causality behind the recommended protocols. It is designed to empower researchers, scientists, and drug development professionals to work confidently and safely with this and structurally related compounds.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification is the foundation of chemical safety. While specific experimental data for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is not widely published, we can infer its properties from its structure and data from closely related analogues, such as 4-Bromo-2-fluorobenzylamine (CAS No. 112734-22-2).[2]

| Property | Inferred Data / Structure-Based Prediction | Rationale & Key Considerations |

| IUPAC Name | (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine | The name systematically describes the substituents on the benzylamine core. |

| Molecular Formula | C₈H₉BrFNO | Derived from the chemical structure.[3] |

| Molecular Weight | ~234.07 g/mol | Calculated from the atomic weights of the constituent elements.[3] |

| Appearance | Likely a liquid or low-melting solid | Benzylamine and its simple halogenated derivatives are often liquids or solids with low melting points.[2][4] |

| Solubility | Expected to be poorly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane). | The hydrophobic aromatic ring and bromine atom dominate, while the amine group provides some polar character. |

| CAS Number | Not broadly available. | Researchers should always verify the CAS number provided by the supplier and consult the corresponding Safety Data Sheet (SDS). For the close analogue 4-Bromo-2-fluorobenzylamine, the CAS is 112734-22-2.[2] |

Section 2: Hazard Identification and Toxicological Profile

The toxicological profile of this compound is not fully investigated. Therefore, a conservative approach based on its structural motifs is mandatory.[2] It should be treated as a corrosive, harmful, and potentially toxic substance.

GHS Hazard Classification (Predicted)

This classification is extrapolated from the known hazards of 4-Bromo-2-fluorobenzylamine and the general reactivity of substituted benzylamines.[2][5][6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 / 4 | H311/H312: Toxic/Harmful in contact with skin |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single) | 3 | H335: May cause respiratory irritation |

Toxicological Rationale:

-

Benzylamine Core - Corrosivity and Skin Absorption: The primary amine group makes the molecule basic and corrosive.[6] Amines can readily cause chemical burns upon contact with skin and mucous membranes.[2][5] Furthermore, they are often well-absorbed through the skin, leading to systemic toxicity.[6] Repeated exposure can cause significant health hazards.[6]

-

Aromatic Fluorine - The Double-Edged Sword: While the carbon-fluorine bond is strong, its presence can have complex biological consequences.[7] Fluorine substitution is often used to block metabolic oxidation, which can increase a drug's half-life.[1] However, certain structural arrangements can make the C-F bond susceptible to enzymatic cleavage.[8][9] This can lead to the formation of reactive metabolites or the release of fluoride ions, which have their own toxicity profile, including the risk of skeletal fluorosis with chronic exposure.[7][8][9]

-

Bromine Atom - Lipophilicity and Environmental Persistence: The bromine atom significantly increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes and potentially bioaccumulate. Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.

-

Inhalation Hazard: As with many volatile or aerosolizable amines, vapors are expected to be highly irritating to the respiratory tract, potentially causing coughing, shortness of breath, and inflammation.[5][6]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance, is essential. This is known as the Hierarchy of Controls.

Caption: Diagram: Hierarchy of Controls for Chemical Safety.

Engineering Controls:

-

Chemical Fume Hood: All handling of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[10] This is the primary barrier to prevent inhalation of corrosive and harmful vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]

-

Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and tested regularly.[10][11]

Personal Protective Equipment (PPE):

The final line of defense is carefully selected PPE.

| Equipment | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Check for breakthrough times. Double-gloving is recommended for neat transfers. | Provides a barrier against a corrosive material that can be absorbed through the skin.[5] Always inspect gloves before use.[2] |

| Eye Protection | Chemical splash goggles with side shields or a full-face shield. | Protects against splashes of a substance known to cause severe eye damage.[2][12] A face shield is required when there is a significant splash risk.[11] |

| Skin & Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Protects skin from accidental contact.[5] Do not allow contaminated clothing to remain in contact with skin.[5] |

| Respiratory Protection | Not typically required if work is performed within a fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11] |

Section 4: Handling and Storage Procedures

Standard Handling Protocol:

This workflow is designed to minimize exposure at every step.

Caption: Diagram: Safe Handling Workflow.

-

Avoid Contact: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[5][6]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[5][6]

-

Inert Atmosphere: The SDS for the analogue 4-Bromo-2-fluorobenzylamine notes that it is air-sensitive.[2] Therefore, it is prudent to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or reactions.

Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][12]

-

Location: Store in a designated corrosives cabinet.

-

Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[2] Reaction with these materials can be exothermic and violent.

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical.

Emergency Response Flowchart:

Caption: Diagram: Emergency Response for Spills/Exposure.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of running water for at least 15-30 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing, preferably under a safety shower.[5] Wash the affected area with soap and plenty of water for at least 15-30 minutes.[5] Seek immediate medical attention.[6]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.[6][11]

-

Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[12] Ingestion causes severe damage and there is a danger of perforation of the esophagus and stomach.[2][12] Seek immediate medical attention.[10]

Spill Response:

-

Small Spills: Contain the spill with an inert absorbent material like sand, earth, or vermiculite.[5][11] Do not use combustible materials. Scoop the material into a suitable, labeled container for hazardous waste disposal.[5]

-

Large Spills: Evacuate the area immediately.[11] Alert your institution's emergency response team.

Section 6: Stability and Reactivity

-

Reactivity: The compound is a basic amine and will react exothermically with acids. It is incompatible with strong oxidizing agents.[2]

-

Conditions to Avoid: Avoid exposure to air (if air-sensitive), moisture, heat, and incompatible materials.[2][5]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2]

Section 7: Disposal Considerations

-

Waste Classification: This material must be disposed of as hazardous waste. Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification.[2]

-

Procedure: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams. Arrange for disposal through a licensed professional waste disposal service. Do not empty into drains.[2]

References

-

The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

BENZYLAMINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

The Dark Side of Fluorine - PMC. National Center for Biotechnology Information. [Link]

-

The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. [Link]

-

BENZYLAMINE - (For Synthesis) MSDS. Oxford Lab Fine Chem LLP. [Link]

-

Safety Data Sheet: Benzylamine. Carl ROTH. [Link]

-

Fluorine in drug discovery: Role, design and case studies. AIMS Press. [Link]

-

Benzylamine SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

TRIFLUOROBROMO- METHANE HAZARD SUMMARY. NJ.gov. [Link]

-

4-Bromo-2-fluorobenzylamine hydrochloride PubChem Entry. PubChem. [Link]

-

Metabolism and Toxicity of Fluorine Compounds - PMC. National Center for Biotechnology Information. [Link]

-

BROMOFORM | Occupational Safety and Health Administration. OSHA. [Link]

-

Table of exposure limits for chemical and biological substances. WorkSafeBC. [Link]

-

Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC. [Link]

-

Current occupational exposure limits for Ontario workplaces under Regulation 833. Ontario.ca. [Link]

-

4-Bromo-1-fluoro-2-methoxybenzene PubChem Entry. PubChem. [Link]

-

2-FLUORO-4- BROMO BIPHENYL MSDS. Loba Chemie. [Link]

-

4-bromo-2-fluorobiphenyl Safety Data Sheet. S D Fine-Chem Limited. [Link]

-

(2-Bromo-4-fluoro-5-methoxyphenyl)methanamine PubChem Entry. PubChem. [Link]

-

4-Amino-2-bromo-6-fluoro-3-methoxyphenol PubChem Entry. PubChem. [Link]

-

4-Bromo-2-fluoro-5-methoxybenzaldehyde PubChem Entry. PubChem. [Link]

-

4-Bromo-3-fluoro-2-(trifluoromethyl)benzenamine Hazard Data. US EPA. [Link]

-

4-Bromo-2-fluorobiphenyl NIST WebBook Entry. NIST. [Link]

-

4-Bromo-2-fluorobiphenyl Product Information. ChemWhat. [Link]

-

DOx Psychedelic Drug Family Information. Wikipedia. [Link]

-

4-methoxy-α-methylbenzenepropanal Safety Assessment. Fragrance Material Safety Assessment Center. [Link]

-

foodproof® Magnetic Preparation Kit II User Manual. Hygiena. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. fishersci.ca [fishersci.ca]

- 3. (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine | C8H9BrFNO | CID 171018677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. lobachemie.com [lobachemie.com]

- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. carlroth.com [carlroth.com]

Isomers and derivatives of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

An In-depth Technical Guide to (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine: Isomers, Derivatives, and Synthetic Strategies for Drug Discovery

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry, the design of novel molecular entities with precisely tuned pharmacological profiles is paramount. (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine emerges as a highly valuable, albeit specific, building block for drug discovery. Its utility stems not from a single feature, but from the synergistic interplay of its constituent functional groups, each contributing to a unique chemical and pharmacological potential. The strategic incorporation of fluorine, bromine, a methoxy group, and a benzylamine moiety onto a single phenyl ring creates a scaffold ripe for elaboration into potent and selective therapeutic agents.

The presence of a fluorine atom is a cornerstone of contemporary drug design. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties.[1] Its introduction can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase binding affinity to target proteins through unique electronic interactions, and modulate pKa to improve membrane permeability and overall bioavailability.[1][2][3] The methoxy group further influences solubility and can act as a hydrogen bond acceptor, while the bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of molecular complexity.[4]

The benzylamine core itself is a well-established pharmacophore found in a multitude of biologically active compounds.[5] This guide provides a comprehensive overview for researchers and drug development professionals on the isomers, synthetic derivatization, and characterization of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, positioning it as a key intermediate for next-generation therapeutics.

PART 1: Isomers and Structural Landscape

The substitution pattern on the benzene ring is critical to the molecule's three-dimensional shape and its ability to interact with biological targets. While the primary focus of this guide is the (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (Isomer A), understanding its constitutional isomers is crucial for comprehending the broader structure-activity relationship (SAR) landscape. The relative positions of the four substituents—aminomethyl (-CH₂NH₂), bromo (-Br), fluoro (-F), and methoxy (-OCH₃)—can be systematically varied to produce a range of isomers with distinct properties.

Below is a table summarizing the primary subject of this guide and some of its known or synthetically accessible positional isomers. This highlights the chemical space that can be explored starting from substituted bromo-fluoro-anisole precursors.

| Isomer Designation | IUPAC Name | CAS Number | Molecular Formula | Key Structural Features |

| Isomer A (Core Topic) | (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine | 1367605-95-8 (for the nitrile precursor) | C₈H₉BrFNO | Methoxy and fluoro groups ortho to the aminomethyl group, creating a sterically hindered and electronically distinct environment. |

| Isomer B | (4-Bromo-2-fluorophenyl)methanamine[6] | 112734-22-2 | C₇H₇BrFN | Lacks the methoxy group, providing a baseline for assessing its contribution to activity. |

| Isomer C | (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine[7] | 171018677-9 (CID) | C₈H₉BrFNO | Different spatial arrangement of substituents, potentially leading to altered binding modes with target proteins. |

The choice of a specific isomer for a drug discovery campaign is a strategic decision. For instance, placing the bulky methoxy group ortho to the aminomethyl function (as in Isomer A) can restrict the conformation of the side chain, which may be beneficial for locking the molecule into a bioactive conformation, thereby increasing potency and selectivity for its target.

PART 2: Synthesis Methodologies

The efficient and scalable synthesis of the target scaffold and its derivatives is a critical prerequisite for any medicinal chemistry program. The primary route to (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine involves the reduction of the corresponding benzonitrile.

Primary Synthetic Route: Reduction of 4-Bromo-2-fluoro-6-methoxybenzonitrile

This method is often preferred due to the high yields and selectivity associated with the reduction of nitriles to primary amines. The nitrile precursor, 4-Bromo-2-fluoro-6-methoxybenzonitrile (CAS 457051-15-9), serves as the key starting material.[8]

Detailed Experimental Protocol:

-

Setup: To a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 4-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of nitrile).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, 3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The slow addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly add methanol (MeOH, approx. 5 mL per gram of nitrile) dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.

-